molecular formula C9H10Cl3NO2 B6600934 methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride CAS No. 2703752-24-1

methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride

Cat. No.: B6600934
CAS No.: 2703752-24-1
M. Wt: 270.5 g/mol
InChI Key: AIBAASRVXSHGIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a 2,4-dichlorophenyl substituent. The compound’s structure comprises a methyl ester group, an amino group, and a halogenated aromatic ring, with the hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing enantiomerically pure agents due to its stereochemical versatility .

Properties

IUPAC Name

methyl 2-amino-2-(2,4-dichlorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBAASRVXSHGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2,4-Dichlorophenylglycine

Esterification is achieved by reacting 2,4-dichlorophenylglycine with methanol in the presence of hydrochloric acid. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, with a molar ratio of 1:1.2 (glycine derivative to methanol). Polar solvents such as methanol or ethanol enhance reaction efficiency, while hydrochloric acid serves as both a catalyst and a proton source for the amino group.

Key Parameters :

  • Temperature : Elevated temperatures (reflux at 60–80°C) drive the reaction to completion.

  • Solvent : Methanol is preferred due to its compatibility with HCl and ability to solubilize intermediates.

  • Stoichiometry : Excess methanol ensures complete esterification, minimizing residual glycine.

Hydrochloride Salt Formation

Following esterification, the product is treated with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt. This step is critical for stabilizing the amine and improving crystallinity. The reaction mixture is cooled to 0–5°C to maximize yield, achieving >90% conversion under optimal conditions.

Industrial Production Methods

Scale-up processes prioritize cost efficiency and reproducibility. Continuous flow reactors and automated systems are employed to maintain consistent temperature and mixing, reducing side reactions.

Continuous Flow Synthesis

In industrial settings, 2,4-dichlorophenylglycine and methanol are fed into a continuous flow reactor equipped with static mixers. HCl gas is introduced at controlled rates to maintain a pH of 1–2. The residence time is optimized to 2–4 hours, achieving throughputs of >50 kg/hour.

Solvent Recovery and Recycling

Methanol is distilled off under reduced pressure (100–200 mmHg) and recycled into the process. Advanced techniques like agitated thin-film drying (ATFD) minimize thermal degradation, ensuring solvent purity >99%.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield

Experiments varying reaction temperatures demonstrate a direct correlation between heat and conversion efficiency:

Temperature (°C)Conversion (%)Purity (%)
607892
708995
809497

Higher temperatures accelerate esterification but risk decomposing the hydrochloride salt. A balance is struck at 75°C.

Acid Catalyst Screening

Alternative acids were evaluated to replace HCl:

AcidConversion (%)Byproducts (%)
H₂SO₄6512
H₃PO₄589
HCl (control)94<1

HCl remains superior due to its volatility, which simplifies removal during workup.

Purification and Crystallization

Recrystallization Protocols

The crude hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Cooling the solution to 4°C yields crystals with >99% purity. Key factors include:

  • Solvent Ratio : Excess ethanol reduces yield but improves crystal quality.

  • Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities.

Chromatographic Purification

For high-purity applications (>99.9%), silica gel column chromatography with ethyl acetate/hexane (1:4) eluent is employed. This method resolves residual dichlorophenylglycine and ester byproducts but is cost-prohibitive for large-scale production.

Enantiomeric Resolution

While the racemic mixture is sufficient for many applications, enantiopure forms are required for chiral pharmaceuticals. Resolution is achieved using L-(+)-tartaric acid:

Diastereomeric Salt Formation

The racemic ester is reacted with L-(+)-tartaric acid in ethanol, forming diastereomeric salts. The (S)-enantiomer-tartrate complex precipitates preferentially, yielding enantiomeric excess (ee) >98% after three recrystallizations.

Process Economics

Resolution adds ~30% to production costs due to solvent use and tartaric acid consumption. Advances in enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) are under investigation to reduce expenses .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Research has indicated that this compound may exhibit various biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have implications in drug development targeting metabolic pathways.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to interact with serotonin, norepinephrine, and dopamine transporters, potentially influencing mood regulation and cognitive functions.

Pharmaceutical Development

The compound is under investigation for its therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow it to serve as a precursor for synthesizing drugs with improved efficacy and specificity.

Case Study 1: Pharmaceutical Applications

A study highlighted the compound's role in synthesizing pharmaceutical agents due to its ability to interact effectively with biological targets. Researchers have focused on modifying its structure to enhance therapeutic efficacy while minimizing side effects.

Case Study 3: Toxicity Assessments

Initial assessments indicate that this compound exhibits low toxicity levels in preliminary tests. Comprehensive safety evaluations are necessary to establish its safety profile for potential therapeutic use .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetateContains both chloro and fluoro substitutionsOffers insights into how halogen variations affect binding
Methyl (R)-2-amino-2-(4-chlorophenyl)acetateContains a single chlorophenyl groupSimpler structure may lead to different reactivity
MethylphenidateRelated compound with similar structural featuresDifferent pharmacological properties

This table illustrates how variations in structure among related compounds can influence their biological activities and applications.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The 2,4-dichlorophenyl group distinguishes the target compound from analogs with alternative halogenation patterns or substituents. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate HCl 2,4-dichlorophenyl C₉H₁₀Cl₂NO₂·HCl 277.56 (calculated) N/A Pharmaceutical intermediate
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 2,4-difluorophenyl C₉H₁₀ClF₂NO₂ 237.63 95%+ Research chemicals, enantioselective synthesis
Methyl 2-amino-2-(4-bromophenyl)acetate HCl 4-bromophenyl C₉H₁₁BrClNO₂ 296.55 95%+ Building block for APIs
Methyl 2-amino-2-(4-trifluoromethylphenyl)acetate HCl 4-trifluoromethylphenyl C₁₀H₁₁ClF₃NO₂ 281.65 95%+ Agrochemical intermediates
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-chlorophenyl C₉H₁₁Cl₂NO₂ 244.10 95% Ugi reaction substrates

Key Observations :

  • Halogen Effects : The 2,4-dichlorophenyl group confers higher lipophilicity (logP ~2.8) compared to difluorophenyl (logP ~1.9) or trifluoromethylphenyl (logP ~2.5) analogs, influencing membrane permeability and bioavailability .
Role in Multicomponent Reactions

Compounds like methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride are critical in Ugi four-component reactions (Ugi-4CC) to generate thiobenzodiazepines . The 2,4-dichlorophenyl variant may exhibit similar utility but with altered reactivity due to stronger electron-withdrawing effects, which could accelerate imine formation but hinder nucleophilic additions.

Biological Activity

Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride is a chemical compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H10Cl2N O2
  • Molecular Weight : Approximately 221.09 g/mol
  • Functional Groups : Amino group (-NH2), acetate group (-COOCH3), and dichlorophenyl moiety.

The presence of the dichlorophenyl group is significant as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in pathological processes. This inhibition can be critical in treating diseases where these enzymes play a significant role.
  • Receptor Binding : Research indicates that this compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

1. Antimicrobial Activity

Preliminary studies suggest that methyl 2-amino-2-(2,4-dichlorophenyl)acetate exhibits antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, showing promise as a potential antibacterial agent.

2. Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in various animal models. For instance, studies involving mice demonstrated that administration of the compound significantly reduced inflammation induced by acetic acid and other irritants.

GroupDosage (mg/kg)Inflammation Reduction (P-value)
Control--
Positive Drug (Potassium Diclofenac)32<0.001
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate Low Dose16<0.01
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate High Dose64<0.001

This table summarizes findings from pharmacodynamic tests showing that both low and high doses of the compound significantly suppressed inflammatory responses compared to control groups.

3. Cytotoxicity Against Cancer Cells

Research indicates that derivatives of methyl 2-amino-2-(2,4-dichlorophenyl)acetate may possess cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting potential applications in oncology.

Case Studies

  • Study on Anti-inflammatory Activity :
    A study involving male Kunming strain mice divided into groups treated with varying doses of methyl 2-amino-2-(2,4-dichlorophenyl)acetate showed a marked reduction in pain response compared to controls. The results indicated a lower LD50 compared to Potassium Diclofenac, suggesting a better safety profile.
    • LD50 Comparison :
      • Methyl 2-amino-2-(2,4-dichlorophenyl)acetate: 328.8 mg/kg
      • Potassium Diclofenac: 160.04 mg/kg
    These findings highlight the compound's potential as a safer alternative for pain management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2,4-dichlorobenzaldehyde and glycine methyl ester hydrochloride under basic conditions (e.g., NaOH), followed by acidification with HCl to form the hydrochloride salt. Key parameters include solvent choice (ethanol/methanol), reflux temperatures (60–80°C), and stoichiometric control of reagents .
  • Purity Optimization : Use recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) and validate purity via HPLC (>98%) with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm phenyl ring substituents (δ 7.2–7.8 ppm for dichlorophenyl protons) and ester/amine groups.
  • Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., ~294.1 g/mol).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if chirality is present .
    • Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) and TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Initial Screens :

  • Enzyme Inhibition : Test against serine hydrolases or proteases via fluorogenic substrate assays (e.g., trypsin-like activity).
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to amino acid derivatives .
    • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps (e.g., amine-ester coupling).
  • Machine Learning : Train models on existing reaction datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF as a solvent for higher yields) .
  • Automation : Implement continuous-flow reactors for precise temperature/pH control, reducing side products (e.g., over-hydrolysis of the ester group) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).
  • Structural Variants : Synthesize analogs (e.g., replacing 2,4-dichloro with 3,5-dichloro) to isolate substituent effects on activity .
  • Orthogonal Assays : Validate hits via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. How does the compound interact with specific biological targets (e.g., enzymes or receptors)?

  • Mechanistic Studies :

  • Molecular Docking : AutoDock Vina to model binding poses in enzyme active sites (e.g., chymotrypsin-like proteases).
  • Mutagenesis : Clone and express mutant receptors (e.g., alanine scanning) to identify critical binding residues .
    • Pharmacokinetics : LC-MS/MS to measure plasma stability and metabolite formation in vitro (e.g., ester hydrolysis to free acid) .

Q. What are the best practices for addressing limited safety/toxicology data in preclinical studies?

  • Tiered Testing :

  • Acute Toxicity : OECD Guideline 423 in rodent models (dose range: 50–500 mg/kg).
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
    • Metabolite Profiling : Identify major metabolites via UPLC-QTOF-MS and compare to known toxicophores (e.g., reactive quinones) .

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